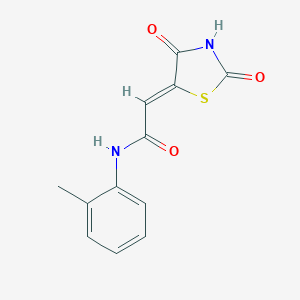
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, commonly referred to as 'DMT' is a synthetic compound that has gained widespread attention in the scientific community due to its potential applications in various fields. The compound is a thiazolidine derivative that has a unique structure and properties, which make it a promising candidate for research in various fields.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
2,4-Thiazolidinedione (2,4-TZD) derivatives, such as 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, are recognized for their extensive pharmacological properties. These heterocyclic compounds serve as a foundational pharmacophore, offering opportunities for structural modification to combat various clinical disorders. The medicinal perspective of these compounds extends to antimicrobial, antitumor, and antidiabetic agents. In medicinal chemistry, the TZD core is often modified structurally, with common alterations occurring at the N-3 position and the active methylene at C-5. These modifications aim to enhance the therapeutic potential against life-threatening ailments (Singh et al., 2022).
Anticancer Properties
Thiazolidin-4-ones, including 2,4-TZD derivatives, are crucial in the development of novel drug molecules due to their significant biological activities. These compounds have demonstrated potential in treating various conditions, including cancer. The diverse biological properties of these compounds are influenced by different substituents, leading to various therapeutic effects. Structural optimization of thiazolidin-4-one derivatives continues to be a focus in medicinal chemistry, aiming to create more effective drug agents (Mech et al., 2021).
Green Synthesis and Environmental Sustainability
The synthesis of 1,3-thiazolidin-4-one and its derivatives has been a topic of interest since the mid-nineteenth century. Advances in green chemistry methodologies have been developed to obtain these compounds, focusing on environmental sustainability and the reduction of the ecological footprint. The 1,3-thiazolidin-4-one nucleus and its derivatives, including 2,4-TZDs, are of great pharmacological importance and are already present in commercial pharmaceuticals. Research continues to explore these compounds' structural and biological properties and the green synthesis approaches to create them (Santos et al., 2018).
Biological Activity and Pharmacokinetics
Thiazolidine motifs, including 2,4-TZD derivatives, exhibit a wide range of biological properties such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The presence of sulfur in these compounds enhances their pharmacological properties. Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are instrumental in the design of new small molecules with biological activity, serving as a crucial component in probe design and the development of next-generation drug candidates (Sahiba et al., 2020).
properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNNUDVJGIQTJK-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)
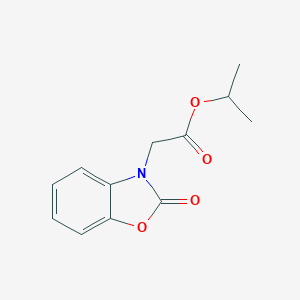
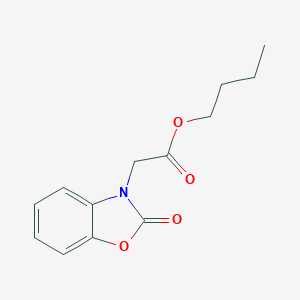
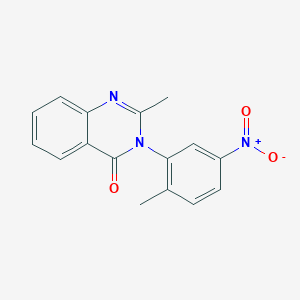
![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
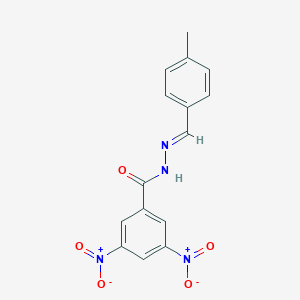
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
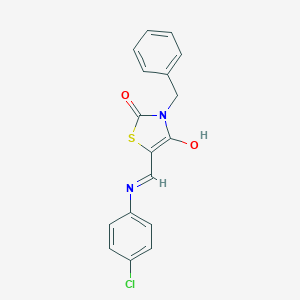
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)